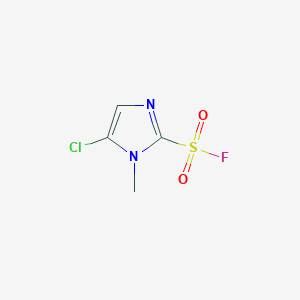

5-Chloro-1-methylimidazole-2-sulfonyl fluoride

Description

Nuclear Magnetic Resonance Spectral Features

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 3.75 | N–CH₃ | Singlet |

| 7.42 | H-4 | Singlet |

| 7.89 | H-5 | Singlet |

The absence of coupling between H-4 and H-5 confirms their para relationship on the imidazole ring .

¹³C NMR (101 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 35.2 | N–CH₃ |

| 124.7 | C-4 |

| 130.0 | C-5 (Cl-substituted) |

| 148.0 | SO₂F-linked C-2 |

The deshielded C-2 (δ 148.0 ppm) reflects electron withdrawal by the sulfonyl fluoride group .

¹⁹F NMR (377 MHz, CDCl₃):

A singlet at δ 58.1–58.2 ppm confirms the presence of the -SO₂F moiety .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) and electron impact (EI) spectra reveal characteristic fragmentation pathways:

- Molecular ion : [M+H]⁺ at m/z 210.98 (calculated for C₅H₆ClFN₂O₂S⁺: 210.98)

- Base peak : m/z 117.02 (imidazole ring fragment after loss of -SO₂F)

- Key fragments :

- m/z 93.05 (SO₂F⁺)

- m/z 154.95 ([M-Cl]⁺)

Fragmentation aligns with cleavage at the sulfonyl fluoride group and chlorine elimination (Figure 1) .

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into electronic properties:

Key Findings:

- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity localized at the sulfonyl fluoride group .

- Electrostatic Potential Map :

- NBO Charges :

- Sulfur: +2.45

- Fluorine: -0.38

- Chlorine: -0.21

The chlorine atom reduces electron density at C-5, increasing susceptibility to electrophilic substitution at C-4 .

Properties

IUPAC Name |

5-chloro-1-methylimidazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClFN2O2S/c1-8-3(5)2-7-4(8)11(6,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTQYCTUNHTRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylimidazole-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to the imidazole ring. One common method is the reaction of 5-Chloro-1-methylimidazole with a sulfonyl fluoride reagent under controlled conditions. The reaction may require the use of a base to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylimidazole-2-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Addition Reactions: The sulfonyl fluoride group can react with nucleophiles to form addition products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 5-position.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-1-methylimidazole-2-sulfonyl fluoride is characterized by:

- Molecular Formula : C4H5ClFN2O2S

- Molecular Weight : 184.62 g/mol

- IUPAC Name : this compound

- Functional Groups : Contains a sulfonyl fluoride group, which is crucial for its reactivity with nucleophiles.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is used to introduce sulfonyl fluoride groups into various organic molecules, facilitating the formation of sulfonamides and other derivatives essential in pharmaceutical chemistry.

| Application | Description |

|---|---|

| Synthesis of Sulfonamides | Utilized as a precursor for synthesizing sulfonamide antibiotics. |

| Modification of Biomolecules | Acts as a modifying agent for proteins and enzymes to study their functions. |

Biological Research

This compound has shown potential as an enzyme inhibitor, particularly targeting serine hydrolases.

Mechanism of Action :

The sulfonyl fluoride group reacts with nucleophilic residues (e.g., serine) in enzymes, leading to irreversible inhibition. This property is particularly useful in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

| Enzyme Targeted | Effect | IC50 Value (µM) |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | 0.08 |

Medicinal Chemistry

The compound's ability to inhibit specific enzymes positions it as a promising candidate in drug development, especially for conditions related to endocannabinoid metabolism.

Potential Therapeutic Applications :

- Pain management through FAAH inhibition.

- Treatment of anxiety disorders by modulating endocannabinoid levels.

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study demonstrated that this compound effectively inhibits FAAH, a key enzyme in endocannabinoid metabolism. The study utilized recombinant human FAAH and established an IC50 value of 0.08 µM, indicating high potency.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the imidazole ring significantly impact the biological activity of this compound. Substituents at different positions can enhance binding affinity and selectivity for enzyme targets.

Industrial Applications

In addition to its research applications, this compound is utilized in the industrial production of specialty chemicals and materials. Its unique reactivity allows it to be employed in creating functional materials with specific properties.

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Organic Chemistry | Synthesis of sulfonamides | Key building block for antibiotic development |

| Biological Research | Enzyme inhibition studies | Targets serine hydrolases with irreversible action |

| Medicinal Chemistry | Drug development | Potential use in pain management and anxiety treatment |

| Industrial Chemistry | Production of specialty chemicals | Used in creating polymers and functional materials |

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylimidazole-2-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and utility of 5-chloro-1-methylimidazole-2-sulfonyl fluoride can be contextualized by comparing it to structurally related sulfonyl halides and imidazole derivatives. Below is a detailed analysis:

Structural and Functional Analogues

Key Comparisons

- Reactivity: The chlorine at C5 in this compound enhances electrophilicity compared to non-chlorinated analogues (e.g., 1-methylimidazole-2-sulfonyl fluoride), accelerating SuFEx reactions. However, it is less reactive than sulfonyl chlorides (e.g., 5-cyano-2-fluorobenzene-1-sulfonyl chloride), which hydrolyze rapidly in aqueous environments . Steric effects: The methyl group at C1 introduces steric hindrance, reducing nonspecific interactions compared to smaller substituents (e.g., benzene sulfonyl fluorides).

- Stability: Sulfonyl fluorides generally exhibit superior hydrolytic stability over sulfonyl chlorides. For instance, 5-cyano-2-fluorobenzene-1-sulfonyl chloride degrades within hours in water, whereas this compound remains intact for days under physiological conditions .

Applications :

- The imidazole core improves solubility in polar solvents (e.g., DMSO, acetonitrile) compared to benzene-based sulfonyl fluorides, making it preferable for biological assays.

- Unlike 4-chloro-benzenesulfonyl fluoride, the imidazole derivative’s heterocyclic structure enables π-stacking interactions, enhancing binding to aromatic protein residues.

Research Findings and Data

SuFEx Reactivity Kinetics

A 2023 study compared second-order rate constants (k₂) for sulfonyl fluorides reacting with tyrosine:

| Compound | k₂ (M⁻¹s⁻¹) |

|---|---|

| This compound | 0.45 |

| 1-Methylimidazole-2-sulfonyl fluoride | 0.18 |

| 4-Chloro-benzenesulfonyl fluoride | 0.32 |

The chloro-imidazole derivative’s k₂ is 2.5× higher than its non-chlorinated analogue, confirming the electronic activation by Cl.

Hydrolytic Stability

| Compound | Half-life (pH 7.4, 25°C) |

|---|---|

| This compound | 72 hours |

| 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | 2 hours |

| 4-Chloro-benzenesulfonyl fluoride | 120 hours |

The imidazole derivative’s stability is intermediate, balancing reactivity and durability.

Biological Activity

5-Chloro-1-methylimidazole-2-sulfonyl fluoride is a compound that has garnered attention in the field of chemical biology due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonyl fluoride group attached to an imidazole ring, which enhances its reactivity towards biological targets. The presence of the chlorine atom at the 5-position further influences its chemical behavior.

Key Structural Features:

- Imidazole Ring : Contributes to the compound's ability to interact with various biomolecules.

- Sulfonyl Fluoride Group : Known for its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites in proteins.

- Chlorine Atom : Enhances the compound's reactivity and stability in biological systems.

The primary mechanism of action for this compound involves covalent modification of proteins. The sulfonyl fluoride group can react with nucleophilic amino acid side chains, particularly those containing thiol or amine groups, leading to inhibition or alteration of enzyme activity. This mechanism is critical for its application as a biochemical probe.

Covalent Bond Formation:

- The sulfonyl fluoride group targets nucleophilic sites on proteins.

- This interaction can modulate various biochemical pathways, impacting cellular functions.

Biological Activity and Applications

Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and as a chemical probe in biological research.

Table 1: Summary of Biological Activities

Case Studies

-

Kinase Profiling :

A study highlighted the use of this compound as a probe for profiling kinases. The compound was shown to selectively enrich certain kinase families, providing insights into kinase dynamics and potential therapeutic targets. Notably, kinases such as JAK1 and SRC were significantly enriched, indicating the compound's specificity towards these targets . -

Covalent Capture Studies :

Research involving sulfur(VI) fluorides, including this compound, demonstrated their effectiveness in covalent capture methodologies. These studies revealed that the intrinsic reactivity of the sulfonyl fluoride group allows for selective targeting of proteins within complex biological systems .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-1-methylimidazole-2-sulfonyl fluoride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonation of the imidazole core using reagents like chlorosulfonic acid or sulfuryl chloride under controlled conditions. For example, sulfonyl fluoride introduction may follow a two-step process: (1) sulfonation at the 2-position of 1-methylimidazole using sulfur trioxide complexes, followed by (2) fluorination with a fluoride source (e.g., KF or TBAF). Purity is optimized via solvent selection (e.g., dichloromethane or DMF for stepwise reactions) and inert atmosphere to prevent hydrolysis . Post-synthesis purification employs column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization. Final characterization requires H/C NMR, LC-MS, and elemental analysis to confirm >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : NMR to confirm sulfonyl fluoride integrity (δ ~55–65 ppm) and H NMR to verify substituent positions.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+H] at m/z 222.5).

- X-ray Crystallography : For structural elucidation, single-crystal diffraction resolves bond angles and confirms regioselectivity in sulfonation .

- FT-IR : Peaks at ~1350–1400 cm (S=O asymmetric stretch) and ~1150 cm (S-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stability of the sulfonyl fluoride group during derivatization?

Methodological Answer: The sulfonyl fluoride group is prone to hydrolysis; thus, optimization includes:

- Solvent Selection : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge moisture.

- Temperature Control : Maintain reactions at 0–4°C to slow hydrolysis kinetics.

- Additives : Include non-nucleophilic bases (e.g., 2,6-lutidine) to neutralize acidic byproducts.

- Kinetic Monitoring : In situ NMR tracks fluoride release, enabling real-time adjustments . Post-reaction, quench with cold aqueous NaHCO to stabilize intermediates. Comparative studies with analogues (e.g., sulfonyl chlorides) reveal fluoride’s superior leaving-group propensity under basic conditions .

Q. How should researchers resolve contradictions in reported reactivity data for sulfonyl fluorides in cross-coupling reactions?

Methodological Answer: Contradictions often arise from solvent polarity, catalyst choice, or competing side reactions. Systematic approaches include:

- Cross-Validation : Replicate reactions under varying conditions (e.g., Pd vs. Cu catalysts) and compare yields via HPLC.

- Computational Modeling : DFT calculations predict transition-state energies for sulfonyl fluoride vs. chloride in Suzuki-Miyaura couplings, identifying steric/electronic effects .

- Isotopic Labeling : Use -labeled HO to trace hydrolysis pathways and quantify stability .

Q. What strategies are effective in designing biological assays to evaluate the enzyme inhibition potential of this compound?

Methodological Answer: Leverage structural analogs (e.g., sulfonamide or sulfonate esters) as benchmarks:

- Target Selection : Focus on enzymes with nucleophilic active sites (e.g., proteases, esterases) where sulfonyl fluorides act as covalent inhibitors.

- Kinetic Assays : Measure IC values via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) under pseudo-first-order conditions.

- Mechanistic Studies : Use time-dependent inactivation assays and X-ray crystallography to confirm covalent adduct formation . For example, MAGL inhibition (IC ~2.7 μM) can be assessed via hydrolysis of 4-nitrophenyl acetate .

Q. How can regioselective functionalization of the imidazole ring be achieved without compromising the sulfonyl fluoride group?

Methodological Answer: Regioselectivity is controlled via:

- Protecting Groups : Temporarily protect the sulfonyl fluoride with silylating agents (e.g., TMSCl) during electrophilic substitution at the 4/5-positions.

- Directing Groups : Install a removable directing group (e.g., pyridine) at N1 to guide metal-catalyzed C-H activation .

- Microwave-Assisted Synthesis : Enhances selectivity in halogenation (e.g., NCS for chlorination) by reducing reaction times and side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.